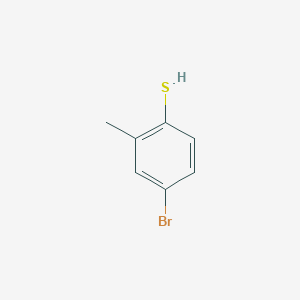

4-Bromo-2-methylbenzenethiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-2-methylbenzenethiol is a compound that can be synthesized and utilized in various chemical reactions. It is related to bromobenzene derivatives and can be involved in annulation reactions, as well as serve as a precursor for other compounds with potential applications in material science and pharmaceuticals.

Synthesis Analysis

The synthesis of bromobenzene derivatives, which are structurally related to 4-Bromo-2-methylbenzenethiol, has been reported through various methods. For instance, the synthesis of [14C]-labeled bromobenzene and its derivatives, including 2-bromophenol and 4-bromophenol, was achieved by selective monobromination of [14C]-aniline followed by different coupling reactions . Additionally, the synthesis of 4-bromo-1,2-dihydroisoquinolines, which are structurally related to 4-Bromo-2-methylbenzenethiol, was accomplished using a rhodium-catalyzed reaction involving a bromonium ylide intermediate . These methods demonstrate the versatility of brominated compounds in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex and is often characterized by X-ray crystallography. For example, the crystal structure of a novel hydrazone Schiff base compound, which is a derivative of a brominated compound, was determined to crystallize in the monoclinic system with various intramolecular and intermolecular interactions . Similarly, the structures of several bromo- and bromomethyl-substituted benzenes were analyzed, revealing diverse packing motifs and interactions such as C–H···Br and C–Br···π .

Chemical Reactions Analysis

Brominated aromatic compounds can undergo a variety of chemical reactions. The [3 + 4] and [2 + 4] annulations of bromoenals and 1,2-benzenedithiol were developed, showcasing the base-promoted annulation followed by carbene-catalyzed ring-expansion . Additionally, the reactivity of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate in Michael addition reactions was explored, indicating the synthetic utility of brominated compounds in constructing more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure. Vibrational spectroscopic studies, along with DFT calculations, were used to investigate the properties of a brominated Schiff base compound, providing insights into its electronic properties and chemical reactivity descriptors . The pathways of formation of various bromophenols from bromobenzene were also studied, revealing the metabolic routes and potential mechanisms involved in their biotransformation .

科学的研究の応用

Metabolism and Biological Methylation

Research on bromobenzene metabolism in Hartley guinea pigs and golden Syrian hamsters revealed the formation of bromothiocatechols, including 4-bromo-2-methylbenzenethiol. The study identified that both thiol and phenol groups of thiocatechol undergo biological methylation, resulting in various O- and S-methylated bromothiocatechols. These findings provide insights into the metabolic pathways and potential biological roles of 4-bromo-2-methylbenzenethiol and related compounds (Lertratanangkoon, 1993).

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of compounds related to 4-bromo-2-methylbenzenethiol. For example, the synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene, used in medicinal and pharmaceutical agents, highlights the significance of bromobenzene derivatives in chemical synthesis. This process involves nitration in water and yields a product with high purity, emphasizing the chemical versatility of these compounds (Xuan et al., 2010).

Chemical Research and Organic Syntheses

The field of chemical research has utilized 4-bromo-2-methylbenzenethiol and its derivatives extensively. Studies like the synthesis of 4-bromoselenoanisole and the single-step synthesis of substituted 4H-1,4-benzothiazines demonstrate the compound's role in organic syntheses. These studies contribute to the understanding of molecular interactions and reaction mechanisms, providing valuable insights for further chemical and pharmaceutical developments (Sørensen & Stuhr-Hansen, 2009; Gautam et al., 1997).

Antimicrobial and Antifungal Activities

Research into the antimicrobial and antifungal activities of halogen-substituted compounds, including 4-bromo-2-methylbenzenethiol derivatives, has been conducted. These studies evaluate the efficacy of such compounds against various bacteria and fungi, contributing to the search for new antimicrobial agents (Katırcıoğlu et al., 2007).

Thermochemistry and Physical Properties

The thermochemistry and physical properties of halogen-substituted methylbenzenes, including 4-bromo-2-methylbenzenethiol, have been studied to understand their vapor pressures, vaporization, fusion, and sublimation enthalpies. These studies are crucial in the development of various industrial applications, offering insights into the stability and reactivity of these compounds (Verevkin et al., 2015).

特性

IUPAC Name |

4-bromo-2-methylbenzenethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrS/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBASSUDFNUONY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-methylbenzenethiol | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,4-dimethylbenzenesulfonamide](/img/structure/B2543626.png)

![6-chloro-N-[2-(2-methylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2543629.png)

![4-[(4-Bromophenyl)methyl]piperazin-2-one](/img/structure/B2543631.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2543634.png)

![2-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2543639.png)

![3-(4-Methylphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2543644.png)

![ethyl 1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2543645.png)

![5-chloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2543648.png)